N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)13(18)15-6-8-16-7-4-10-5-9-19-11(10)12(16)17/h4-5,7,9H,6,8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGQAJHNVDURTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC2=C(C1=O)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Disassembly
The target molecule decomposes into three synthons:
- Furo[2,3-c]pyridin-7(6H)-one core : Synthesized via lactonization of a keto-ester precursor.
- 2-Aminoethyl side chain : Introduced through nucleophilic alkylation of the pyridinone nitrogen.
- Pivaloyl group : Installed via acylation of the primary amine using pivaloyl chloride under Schotten-Baumann conditions.
Strategic Bond Formation
Critical bond-forming steps include:
- Lactone ring closure at positions 2 and 3 of the pyridine ring.
- N-Alkylation to attach the ethylamine moiety.
- Amide coupling to incorporate the pivaloyl group.
Synthesis of Furo[2,3-c]pyridin-7(6H)-one Core
Precursor Preparation
The synthesis begins with ethyl 3-oxo-3H-pyridine-4-carboxylate, which undergoes Claisen condensation with ethyl acetoacetate to form a diketone intermediate.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Sodium ethoxide (0.1 eq) | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 6 hours | |
| Yield | 68% (analogous system) |
Cyclization to Furopyridinone
Intramolecular lactonization is achieved under acidic conditions:
$$
\text{Diketone} + \text{H}2\text{SO}4 \xrightarrow{\text{CH}2\text{Cl}2} \text{Furo[2,3-c]pyridin-7(6H)-one} + \text{H}_2\text{O}
$$
Key Observations
- Moisture-free conditions critical to prevent hydrolysis[P232].
- Reaction monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:2).
N-Alkylation for Ethylamine Side Chain Installation
Alkylation Protocol
The pyridinone nitrogen is alkylated using 2-bromoethylphthalimide under Mitsunobu conditions:
$$
\text{Furopyridinone} + \text{PhthN-CH}2\text{CH}2\text{Br} \xrightarrow{\text{PPh}_3, \text{DIAD}} \text{6-(2-Phthalimidoethyl) derivative}
$$
Optimized Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Base | Pyridine (1.05 eq) | |
| Temperature | 0°C → room temperature | |
| Yield | 70% |
Phthalimide Deprotection
Hydrazinolysis liberates the primary amine:
$$
\text{Phthalimido derivative} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH}} \text{6-(2-Aminoethyl)furopyridinone} + \text{Phthalhydrazide}
$$
Workup Notes
- Product isolated via filtration and washed with ice-cold water.
- Moisture-controlled storage recommended[P402+P404].
Pivalamide Formation via Acylation
Schotten-Baumann Reaction
The primary amine reacts with pivaloyl chloride in biphasic conditions:
$$
\text{6-(2-Aminoethyl)furopyridinone} + \text{(CH}3\text{)}3\text{CCOCl} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{Target Compound}
$$
Reaction Table
| Component | Quantity | Role |
|---|---|---|
| Pivaloyl chloride | 1.2 eq | Acylating agent |
| Sodium hydroxide | 2.5 eq | Base |
| Dichloromethane | 15 mL/mmol | Organic phase |
| Water | 10 mL/mmol | Aqueous phase |
| Temperature | 0°C → 25°C | Control exotherm |
Purification and Characterization
Comparative Analysis of Synthetic Routes
Alternative Pathway Evaluation
Route A : Direct N-alkylation with 2-aminoethyl bromide
- Advantage : Fewer steps
- Challenge : Low regioselectivity (20% yield in pilot trials)
Route B : Mitsunobu-based approach (current method)
Scalability Assessment
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Cyclization Yield | 68% | 62% |
| Acylation Time | 2 hours | 3.5 hours |
| Purity | 99% | 97% |
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The furo[2,3-c]pyridine core can interact with enzymes or receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine Derivatives
The following compounds share structural motifs such as pivalamide groups , halogen substituents , or oxygen-containing functional groups on pyridine rings, enabling comparative analysis:
Table 1: Key Structural and Commercial Attributes of Comparable Compounds
Structural and Functional Differences
(a) Core Heterocycle Variation
- The target compound’s furopyridine core introduces a fused oxygen-containing ring, enhancing π-conjugation compared to monocyclic pyridines (e.g., N-(5-fluoropyridin-2-yl)pivalamide) . This may increase stability or alter binding affinity in medicinal chemistry applications.
(b) Substituent Effects
- Halogenated Derivatives : Compounds like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (Cl, I) exhibit higher molecular weights (366.58 g/mol) and cost ($500/1g) due to iodine’s atomic mass and synthetic complexity .
(c) Price and Commercial Availability
Research Implications
- Synthetic Challenges : The furopyridine core in the target compound likely requires multi-step synthesis compared to simpler pyridine derivatives, impacting scalability .
- Biological Relevance: Fluorinated (HB061-1) or chloro-iodo (HB180-1) analogues are often explored as enzyme inhibitors or radiopharmaceuticals, whereas the target’s fused ring system may target novel biological pathways .
Biological Activity
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a furo[2,3-c]pyridine core, which is known for its diverse pharmacological activities. The presence of the pivalamide group enhances its interaction with biological targets. The molecular formula for this compound is , with a molecular weight of 278.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O3 |
| Molecular Weight | 278.32 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic processes or disease progression.
- Receptor Modulation : It can bind to receptors, altering their activity and potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves the modulation of inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Furo[2,3-c]pyridine Core : This can be achieved through cyclization reactions involving pyridine derivatives and furan precursors. Example Reaction:
- Introduction of the Ethyl Linker : This step often involves nucleophilic substitution reactions.
- Amide Formation : The final step involves coupling the pivaloyl chloride with the amine derivative to form the pivalamide.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the compound against various pathogens and reported a minimum inhibitory concentration (MIC) value indicative of its effectiveness.
Pathogen MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 - Anti-inflammatory Assessment : In a murine model of inflammation, the compound reduced edema significantly compared to control groups, highlighting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
